molecular formula C10H13IN2O2 B12092784 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine

Cat. No.: B12092784
M. Wt: 320.13 g/mol
InChI Key: MLKQYWYNGLCGQT-UHFFFAOYSA-N
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Description

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine (CAS: 1519224-82-8) is a pyrimidine derivative substituted with an iodine atom at the 5-position and a tetrahydro-2H-pyran-4-yl methoxy group at the 4-position. Its molecular formula is C₁₀H₁₃IN₂O₂, with a molecular weight of 320.13 g/mol . The compound’s structural complexity and halogenated nature make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or nucleoside analog synthesis.

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

5-iodo-4-(oxan-4-ylmethoxy)pyrimidine

InChI

InChI=1S/C10H13IN2O2/c11-9-5-12-7-13-10(9)15-6-8-1-3-14-4-2-8/h5,7-8H,1-4,6H2

InChI Key

MLKQYWYNGLCGQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=NC=NC=C2I

Origin of Product

United States

Preparation Methods

The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine typically involves the reaction of a pyrimidine derivative with an iodinating agent and a tetrahydropyran-4-yl group. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) at low temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that pyrimidine derivatives, including 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine, exhibit a range of biological activities:

Anticancer Properties

Studies have shown that similar compounds can inhibit tumor cell proliferation. For instance, preliminary investigations suggest that this compound may affect signaling pathways involved in cell growth and survival, making it a candidate for further anticancer drug development.

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These results indicate significant cytotoxicity against lung and breast cancer cell lines, suggesting potential as a lead compound for anticancer therapies.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines. In vitro studies indicate that treatment with this compound can reduce levels of TNF-alpha and IL-6 in macrophage cell lines, which are critical markers of inflammation.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Mechanistic Studies

Understanding the mechanism of action for 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is crucial for its application in drug development. Research on similar pyrimidine derivatives has revealed interactions with biological targets such as enzymes and receptors involved in cell signaling and metabolism .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that enhance its solubility and biological activity. The incorporation of the tetrahydro-pyran moiety is particularly noteworthy as it may influence the compound's interaction with biological targets, enhancing its therapeutic potential .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Mechanism of Action

The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is not well-documented. it is likely to interact with molecular targets such as enzymes or nucleic acids, given its structural similarity to other pyrimidine derivatives. The iodine atom and tetrahydropyran-4-yl group may play roles in modulating the compound’s biological activity .

Comparison with Similar Compounds

Halogen Substitution: Iodo vs. Bromo Derivatives

A key structural analog is 3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[e]-pyrimidine-[3,2-b]-pyrazole (CAS: 1159982-94-1), which shares a similar molecular weight (320.12 g/mol ) but replaces iodine with bromine .

Property Target Compound Brominated Analog
Halogen Iodine (C₅) Bromine (C₃)
Molecular Weight 320.13 g/mol 320.12 g/mol
Core Structure Pyrimidine Cyclopenta-pyrimidine-pyrazole

Iodine’s larger atomic radius and polarizability may enhance electrophilic reactivity or van der Waals interactions in target binding compared to bromine. However, bromine’s lower steric hindrance could improve synthetic accessibility .

Methoxy Group Variations: Substituent Impact

The tetrahydro-2H-pyran-4-yl methoxy group in the target compound differs from simpler methoxy or benzyloxy substituents in analogs:

  • 5-Iodo-4-(4-methoxy-benzyloxy)-2-(4-methyl-piperazin-1-yl)-pyrimidine (CAS: 1268273-94-4) features a 4-methoxy-benzyloxy group , which increases lipophilicity due to the aromatic ring .
  • Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 4a in ) highlight the necessity of a methoxy group for bioactivity. Removal of the methoxy group (as in compound 4b) led to >90% loss of anti-proliferative activity .

Core Heterocycle Modifications

The pyrimidine core distinguishes the target compound from other heterocycles:

  • Triazolopyrazine derivatives () incorporate fused rings, which may enhance rigidity and target selectivity but reduce synthetic feasibility .

Pyrimidines, with two nitrogen atoms, offer enhanced hydrogen-bonding interactions in biological targets (e.g., ATP-binding pockets) compared to pyridines .

Key Research Findings

  • Halogen Effects : Iodo-substituted pyrimidines may exhibit stronger binding to hydrophobic pockets than brominated analogs but face challenges in radiolabeling stability .
  • Methoxy Optimization : The tetrahydro-2H-pyran-4-yl methoxy group in the target compound likely improves solubility and pharmacokinetics compared to bulkier or more lipophilic substituents .

Biological Activity

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is a pyrimidine derivative notable for its structural characteristics, including an iodine atom at the 5-position and a tetrahydro-2H-pyran-4-ylmethoxy group at the 4-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is C10H13IN2O2C_{10}H_{13}IN_2O_2, with a molecular weight of 320.13 g/mol. The presence of the tetrahydro-pyran moiety enhances its solubility, which may influence its interaction with biological targets .

Biological Activities

Research indicates that pyrimidine derivatives, including 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine, exhibit a range of biological activities:

  • Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, studies have demonstrated that modifications in pyrimidine derivatives can lead to significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key protein kinases involved in cancer progression .
  • Antimicrobial Properties : Pyrimidines are known for their antimicrobial activities. The compound's structural features may contribute to its effectiveness against certain bacterial and fungal strains, although specific data on this compound's antimicrobial efficacy is limited .
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes such as tyrosinase and various kinases, which are crucial in cellular signaling pathways and disease mechanisms .

Case Study 1: Anticancer Activity

In a study examining various pyrimidine derivatives, it was found that compounds with halogen substitutions (like iodine) exhibited enhanced potency against cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 5 to 15 nM, indicating strong cytotoxic effects .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the introduction of halogen atoms and specific alkyl groups significantly influenced the biological activity of pyrimidine derivatives. For 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine, the iodine atom at the 5-position is hypothesized to enhance lipophilicity and improve binding affinity to target proteins .

Comparative Analysis with Similar Compounds

The following table summarizes several structurally related compounds and their unique features:

Compound NameStructureUnique Features
4-Chloro-5-(trifluoromethyl)-pyrimidineStructureHigh lipophilicity due to trifluoromethyl group
2-Amino-5-bromopyrimidineStructureEnhanced hydrogen bonding capabilities
6-Methylpyrimidin-4(3H)-oneStructureIncreased stability; used in various pharmaceutical applications

The distinct combination of halogenation and the tetrahydro-pyran moiety in 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine may lead to unique therapeutic applications not observed in other derivatives .

Q & A

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

Cell Line Profiling : Correlate activity with genetic databases (e.g., COSMIC, CCLE) to identify mutations (e.g., TP53, KRAS) influencing sensitivity.

Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or cell cycle arrest (e.g., cyclin B1 levels) .

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